

SMART751 Experiments: Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SMART751

Cat. No.: B15564964

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Welcome to the technical support center for the **SMART751** (Sensitive Molecular Analysis and RNA transcript 751) platform. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing contamination during their experiments. The **SMART751** system is a highly sensitive, automated platform for high-throughput RNA quantification, making stringent contamination control essential for reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of contamination in **SMART751** experiments?

A1: The most significant source of contamination in sensitive molecular assays like those performed on the **SMART751** platform is amplification carryover, where amplicons from previous experiments are inadvertently introduced into new reactions.^{[1][2]} Other common sources include cross-contamination from samples, contaminated reagents, and environmental DNA or RNA.

Q2: How can I monitor for contamination in my **SMART751** runs?

A2: The most effective way to monitor for contamination is by including a "no-template control" (NTC) in every experiment.^{[1][2]} An NTC well contains all the reaction components (master mix, primers, and probes) but no template sample. Any signal detected in the NTC is indicative of contamination.

Q3: What should I do if I detect a signal in my no-template control (NTC)?

A3: If you observe amplification in your NTC, it is crucial to investigate the source of contamination. If all NTCs show a similar amplification signal, it is likely that one of the common reagents is contaminated.^[1] If only some NTCs show a signal, it might be due to random contamination from the laboratory environment or pipetting errors.^[1] In either case, it is recommended to discard all reagents from that run and decontaminate your workspace and pipettes before starting a new experiment.

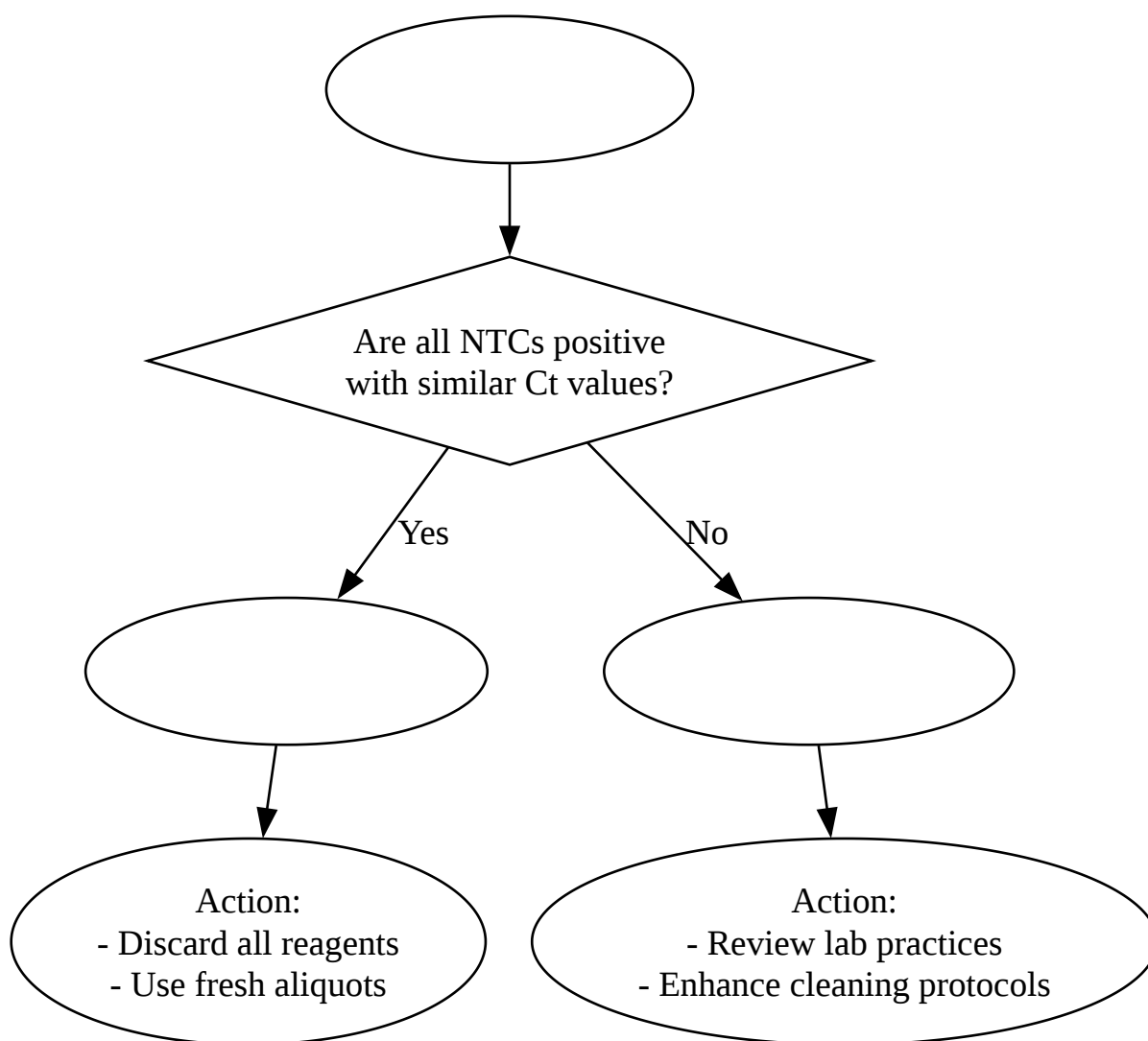
Q4: How often should I decontaminate my workspace and equipment?

A4: Regular decontamination of all surfaces and equipment used for **SMART751** experiments is critical. This includes bench tops, pipettors, centrifuges, and freezer handles.^[2] A daily cleaning routine is recommended, with more thorough decontamination performed weekly or after any suspected contamination event.

Troubleshooting Guides

Issue 1: Signal Detected in No-Template Control (NTC)

This guide will help you troubleshoot the potential sources of contamination when a signal is detected in your NTC.



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Recommended Actions:

- Analyze NTC Data:
 - Consistent Signal: If all NTCs show amplification at a similar cycle threshold (Ct) value, this strongly suggests contamination of a common reagent (e.g., master mix, primers, or water).[1]
 - Inconsistent Signal: If only a subset of NTCs shows amplification, or if the Ct values are variable, the contamination is more likely to be sporadic, originating from sources like aerosolized amplicons or improper pipetting technique.[1]

- Isolate and Replace:
 - If reagent contamination is suspected, discard all current working solutions and prepare fresh aliquots from stock solutions that have not been exposed to the post-amplification environment.
- Decontaminate:
 - Thoroughly decontaminate all surfaces, pipettes, and equipment in the pre-amplification area. A 10-15% bleach solution is effective for this purpose.^{[1][2]} Allow the bleach to sit for 10-15 minutes before wiping it down with deionized water.^{[1][2]}

Issue 2: Inconsistent or Non-Reproducible Results

Inconsistent results can be a subtle sign of low-level contamination or issues with experimental setup.

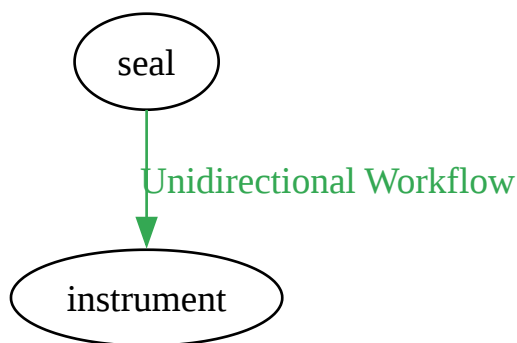
Data Presentation: Common Decontamination Agents

Decontamination Agent	Concentration	Application Area	Contact Time
Sodium Hypochlorite (Bleach)	10-15%	Benches, Pipettes, Equipment	10-15 minutes
DNA Zap™ or similar	Per manufacturer	Surfaces and equipment	Per manufacturer
UV Irradiation	254 nm	Enclosed spaces (e.g., PCR hoods)	30 minutes

Experimental Protocols

Protocol 1: Aseptic Technique for SMART751 Sample Preparation

To minimize the risk of introducing contaminants, a strict aseptic technique should be followed during sample preparation.



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Methodology:

- **Spatial Separation:** At a minimum, maintain separate pre- and post-amplification areas.[1][2] Ideally, use different rooms for sample preparation, master mix preparation, and post-amplification analysis.[2]
- **Unidirectional Workflow:** Always move from the pre-amplification area to the post-amplification area. Never bring materials or equipment from the post-amplification area back to the pre-amplification area.[2]
- **Personal Protective Equipment (PPE):** Always wear a clean lab coat and fresh gloves. Change gloves frequently, especially after handling samples or if you suspect they have become contaminated.[1][2]
- **Pipetting:** Use positive-displacement pipettes with aerosol-resistant filtered tips to prevent cross-contamination and the generation of aerosols.[1][2]
- **Reagent Handling:** Aliquot reagents into smaller volumes to minimize the number of times stock solutions are handled. Keep all samples and reagents capped or covered as much as possible.[1]

Protocol 2: Routine Decontamination of Laboratory Surfaces

A consistent cleaning schedule is essential for maintaining a contamination-free environment.

Methodology:

- Preparation of Bleach Solution: Prepare a fresh 10-15% solution of bleach (sodium hypochlorite) weekly, as it can lose its effectiveness over time.[1]
- Application: Liberally apply the bleach solution to all work surfaces, including benchtops, pipettes, and centrifuge rotors.
- Contact Time: Allow the bleach to remain on the surfaces for at least 10-15 minutes to ensure complete inactivation of any contaminating nucleic acids.[1][2]
- Removal: Wipe down all surfaces with deionized water to remove any residual bleach, which can be corrosive to equipment.
- UV Sterilization: If available, use a UV lamp in your PCR hood or sample preparation area for an additional layer of decontamination.

By adhering to these guidelines and protocols, you can significantly reduce the risk of contamination in your **SMART751** experiments and ensure the generation of accurate and reliable data.

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References

- 1. Avoiding Contamination | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. rheniumbio.co.il [rheniumbio.co.il]
- To cite this document: BenchChem. [SMART751 Experiments: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564964#avoiding-contamination-in-smart751-experiments]

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